molecular formula C8H17O5P B1593849 4-(Diethoxyphosphoryl)butanoic acid CAS No. 38694-48-3

4-(Diethoxyphosphoryl)butanoic acid

Cat. No.: B1593849
CAS No.: 38694-48-3
M. Wt: 224.19 g/mol
InChI Key: LCHMQUIASGRBNV-UHFFFAOYSA-N
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Description

4-(Diethoxyphosphoryl)butanoic acid is an organophosphorus compound with the molecular formula C8H17O5P It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethoxyphosphoryl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 4-(diethoxyphosphoryl)butanoate with sodium hydroxide in water. The reaction mixture is stirred at room temperature for several hours, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxyphosphoryl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

4-(Diethoxyphosphoryl)butanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(Diethoxyphosphoryl)methylphenylboronic acid: Similar in structure but contains a boronic acid group.

    Diethyl benzylphosphonate: Another phosphonate ester with a benzyl group instead of a butanoic acid backbone.

Uniqueness

4-(Diethoxyphosphoryl)butanoic acid is unique due to its specific structure, which combines a butanoic acid backbone with a diethoxyphosphoryl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

4-diethoxyphosphorylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHMQUIASGRBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344422
Record name 4-(Diethoxyphosphoryl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38694-48-3
Record name 4-(Diethoxyphosphoryl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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